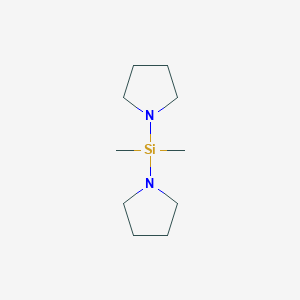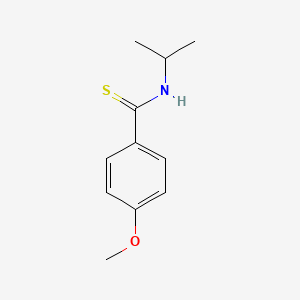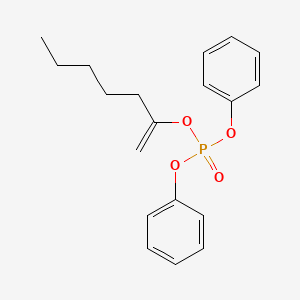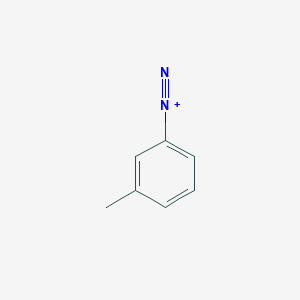![molecular formula C16H28S B14506280 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane CAS No. 63625-27-4](/img/structure/B14506280.png)
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane is an organic compound with the molecular formula C16H28S . This compound features a unique structure characterized by a butenynyl group attached to a sulfanyl group, which is further connected to a dimethyldecane chain . The compound’s distinct structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane typically involves the reaction of a butenynyl halide with a thiol compound under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the halide, resulting in the formation of the sulfanyl linkage . Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols.
Substitution: The butenynyl group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The butenynyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldodecane
- 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyloctane
- 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethylhexane
Uniqueness
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane stands out due to its specific combination of a butenynyl group and a dimethyldecane chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63625-27-4 |
|---|---|
Molekularformel |
C16H28S |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
1-but-1-en-3-ynylsulfanyl-9,9-dimethyldecane |
InChI |
InChI=1S/C16H28S/c1-5-6-14-17-15-12-10-8-7-9-11-13-16(2,3)4/h1,6,14H,7-13,15H2,2-4H3 |
InChI-Schlüssel |
BJXIFCIMIJTFPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCCCCSC=CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
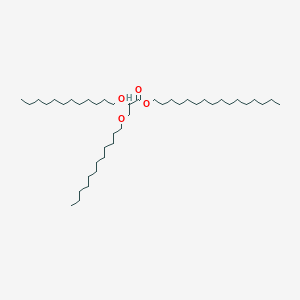

![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
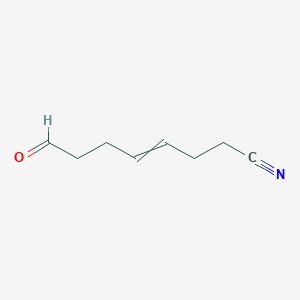
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)

